Methyl 3-iodo-5-{[3-(methanesulfonyl)propyl]amino}benzoate
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Overview
Description
Methyl 3-iodo-5-{[3-(methanesulfonyl)propyl]amino}benzoate is a synthetic organic compound with a molecular formula of C12H16INO4S It is characterized by the presence of an iodine atom, a methanesulfonyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-iodo-5-{[3-(methanesulfonyl)propyl]amino}benzoate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iodo-5-{[3-(methanesulfonyl)propyl]amino}benzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The methanesulfonyl group can participate in oxidation-reduction reactions under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while hydrolysis results in the formation of the corresponding carboxylic acid .
Scientific Research Applications
Methyl 3-iodo-5-{[3-(methanesulfonyl)propyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-iodo-5-{[3-(methanesulfonyl)propyl]amino}benzoate involves its interaction with specific molecular targets. The iodine atom and methanesulfonyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-iodo-5-{[3-(methylsulfonyl)propyl]amino}benzoate: Similar structure but with a methylsulfonyl group instead of methanesulfonyl.
Methyl 3-iodo-5-{[3-(ethylsulfonyl)propyl]amino}benzoate: Contains an ethylsulfonyl group.
Methyl 3-iodo-5-{[3-(propylsulfonyl)propyl]amino}benzoate: Contains a propylsulfonyl group.
Uniqueness
Methyl 3-iodo-5-{[3-(methanesulfonyl)propyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
Methyl 3-iodo-5-{[3-(methanesulfonyl)propyl]amino}benzoate is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features. The presence of an iodine atom and a methanesulfonamide group suggests potential biological activity, particularly in pharmacological contexts. This article reviews the biological activities associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H17IN2O4S, with a molecular weight of approximately 397.23 g/mol. Its structure features a benzene ring substituted with an iodine atom at the 3-position and a methanesulfonyl propylamino group at the 5-position. This unique combination may enhance its reactivity and biological activity compared to similar compounds lacking these features.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₇I N₂O₄S |
Molecular Weight | 397.23 g/mol |
IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound often exhibit antimicrobial properties. The iodine atom may contribute to this activity by enhancing the compound's ability to interact with microbial membranes or enzymes.
- Case Study : A study evaluating the antimicrobial efficacy of sulfonamide derivatives found that compounds containing methanesulfonamide groups displayed significant antibacterial activity against various strains of bacteria, suggesting that this compound could exhibit similar effects .
Anticancer Potential
The structural characteristics of this compound also suggest potential anticancer activity. Compounds with iodine substitutions have been linked to increased cytotoxicity against cancer cell lines.
- Research Findings : In vitro studies have shown that related compounds can inhibit cell proliferation in various cancer types by inducing apoptosis. The specific mechanisms are still under investigation, but the presence of both iodine and sulfonamide groups may play a role in modulating cellular signaling pathways involved in cancer progression .
Synthesis and Derivatives
The synthesis of this compound can be achieved through several methods, including nucleophilic substitution reactions where the iodine atom is introduced into the benzene ring.
Comparative Analysis with Related Compounds
Compound Name | Structure | Notable Features |
---|---|---|
Methyl 3-amino-5-{[3-(methanesulfonyl)propyl]amino}benzoate | C₁₂H₁₇N₂O₄S | Lacks iodine; potential for similar biological activity. |
Methyl 4-iodo-5-{[3-(methanesulfonyl)propyl]amino}benzoate | C₁₂H₁₇I N O₄S | Iodine at a different position; may exhibit different reactivity. |
Sulfanilamide | C₆H₈N₂O₂S | A simple sulfonamide; widely studied for antibacterial properties. |
Properties
CAS No. |
913626-01-4 |
---|---|
Molecular Formula |
C12H16INO4S |
Molecular Weight |
397.23 g/mol |
IUPAC Name |
methyl 3-iodo-5-(3-methylsulfonylpropylamino)benzoate |
InChI |
InChI=1S/C12H16INO4S/c1-18-12(15)9-6-10(13)8-11(7-9)14-4-3-5-19(2,16)17/h6-8,14H,3-5H2,1-2H3 |
InChI Key |
JJVXJJVSPACLNR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)I)NCCCS(=O)(=O)C |
Origin of Product |
United States |
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